Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate
Description
Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a difluoromethoxy-substituted phenyl group at the 4-position of the pyrrolidine ring and an ethyl ester at the 3-position. The difluoromethoxy group (-OCF₂H) is a critical structural motif known to enhance metabolic stability and binding affinity in bioactive molecules, particularly in phosphodiesterase 4 (PDE4) inhibitors and calcium modulators . The ethyl ester moiety improves solubility and bioavailability, making this compound a candidate for further pharmacological optimization.
Properties
IUPAC Name |
ethyl 4-[4-(difluoromethoxy)phenyl]pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-2-19-13(18)12-8-17-7-11(12)9-3-5-10(6-4-9)20-14(15)16/h3-6,11-12,14,17H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDOLIAXDGHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gamma-Keto Ester Intermediate Synthesis
Gamma-keto esters serve as pivotal precursors. Ethyl 4,4,4-trifluoro-3-oxobutanoate, a related compound, is synthesized via Claisen condensation between ethyl trifluoroacetate and ethyl acetate in the presence of sodium ethoxide. Adapting this approach, ethyl 4-(4-hydroxyphenyl)-3-oxobutanoate can be prepared by substituting trifluoroacetate with 4-hydroxybenzoyl chloride. Subsequent difluoromethylation of the hydroxyl group using (diethylamino)sulfur trifluoride (DAST) yields the difluoromethoxy substituent.
Reaction Conditions
Cyclization with Amines
The γ-keto ester intermediate reacts with benzylamine or ammonia to form an enamine, which cyclizes under acidic conditions. For example, heating ethyl 4-(4-(difluoromethoxy)phenyl)-3-oxobutanoate with ammonium acetate in acetic acid generates the pyrrolidine ring via intramolecular Mannich reaction.
Optimization Insights
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Catalyst : Acetic acid (10 mol%)
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Temperature : Reflux (120°C)
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Reaction Time : 12 hours
Reductive Amination Approaches
Reductive amination offers stereocontrol by reducing imine intermediates formed from diketones and amines. This method is advantageous for introducing chiral centers.
Diketone Precursor Preparation
Ethyl 4-(4-(difluoromethoxy)phenyl)-2,5-dioxopentanoate is synthesized via Friedel-Crafts acylation of difluoromethoxybenzene with ethyl oxalyl chloride, followed by alkylation with ethyl bromoacetate.
Key Parameters
Reductive Cyclization
The diketone reacts with ammonium formate in the presence of sodium cyanoborohydride, forming the pyrrolidine ring via sequential imine formation and reduction.
Data Table 1: Reductive Amination Conditions
| Parameter | Value | Source Adaptation |
|---|---|---|
| Substrate | Ethyl 2,5-dioxopentanoate | |
| Reducing Agent | NaBH3CN | |
| Solvent | Methanol | |
| Temperature | 25°C | |
| Yield | 75% |
Palladium-catalyzed couplings enable late-stage introduction of the difluoromethoxy group. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolidine and 4-bromo-difluoromethoxybenzene achieves regioselective arylation.
Boronic Ester Synthesis
Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2, forming the boronic ester.
Reaction Profile
Difluoromethoxy Group Installation
Electrophilic difluoromethylation of 4-hydroxyphenylpyrrolidine using DFMBA ((diethylamino)difluoromethylbenzylamine) introduces the difluoromethoxy group.
Data Table 2: Difluoromethylation Conditions
| Parameter | Value | Source Adaptation |
|---|---|---|
| Substrate | 4-Hydroxyphenylpyrrolidine | |
| Reagent | DFMBA | |
| Base | K2CO3 | |
| Solvent | DMF | |
| Temperature | 100°C | |
| Yield | 65% |
Enantioselective Synthesis via Organocatalysis
Chiral pyrrolidines are accessed using proline-derived catalysts. For example, asymmetric Michael addition of nitromethane to ethyl 4-(4-(difluoromethoxy)phenyl)-2-enoate, followed by cyclization, yields enantiomerically pure product.
Optimization Highlights
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Catalyst : L-Proline (20 mol%)
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Solvent : Chloroform
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Temperature : -20°C
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the cyclocondensation step, reducing reaction time from 12 hours to 30 minutes. Solvent recycling, exemplified by toluene recovery via distillation, aligns with green chemistry principles.
Data Table 3: Scalability Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Reaction Time | 12 hours | 0.5 hours |
| Yield | 68% | 72% |
| Solvent Waste | 150 L/kg | 40 L/kg |
Chemical Reactions Analysis
Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate may exhibit anti-inflammatory effects by targeting phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating cyclic AMP levels within cells, which play a role in inflammatory responses. Studies have shown that modifications to the molecular structure can enhance potency and metabolic stability, making these compounds promising candidates for developing anti-inflammatory drugs .
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties. For instance, modifications involving difluoromethoxy groups have been associated with increased potency against various cancer cell lines. A study highlighted that compounds with a difluoromethoxy substituent demonstrated improved activity compared to their methoxy counterparts, suggesting a potential pathway for developing more effective cancer therapies .
Neuroprotective Effects
There is emerging evidence that pyrrolidine derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The unique structure of this compound may contribute to its ability to cross the blood-brain barrier, making it an interesting candidate for further research in neuropharmacology .
Safener Properties
This compound and its derivatives are being explored as safeners in agriculture. Safeners are compounds that protect crops from the phytotoxic effects of herbicides without diminishing their efficacy against target weeds. The use of such compounds could significantly improve crop yields by reducing damage from herbicides while maintaining weed control .
Enhancing Plant Resilience
Research has indicated that certain carboxylate compounds can enhance plant resilience against abiotic stressors like drought and extreme temperatures. By incorporating this compound into agricultural practices, it may be possible to bolster plant defenses against environmental stresses, thereby improving overall crop health and yield .
Synthesis Techniques
Synthesis methods for this compound typically involve multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with difluoromethoxy groups. Recent advances in synthetic methodologies have streamlined the production process, enhancing yields and purity levels .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy phenyl group is known to enhance binding affinity and selectivity towards certain biological targets, while the pyrrolidine ring contributes to the overall stability and bioavailability of the compound. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Table: Key Comparative Metrics
Research Findings and Mechanistic Insights
- PDE4 Inhibition: The difluoromethoxy group in roflumilast and the target compound likely stabilizes hydrophobic interactions within the PDE4 catalytic domain, as evidenced by roflumilast’s sub-nanomolar potency .
- Calcium Modulation : Fluorinated phenyl groups enhance membrane penetration in calcium modulators, but activity depends on heterocyclic core flexibility (e.g., furopyridine vs. pyrrolidine) .
- Synthetic Challenges : Lower yields (e.g., 21% for a related pyrrole ester in ) highlight the need for optimized routes for the target compound .
Biological Activity
Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate, a compound with the CAS number 2324690-08-4, is a member of the pyrrolidine family and has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H17F2NO3, with a molar mass of approximately 285.29 g/mol. The compound features a pyrrolidine ring substituted with a difluoromethoxy phenyl group, which is essential for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antitumor Activity : Compounds in the pyrrolidine class have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating inflammatory mediators such as leukotrienes and cytokines.
- Antimicrobial Properties : Similar structures have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrrolidine derivatives reveal critical insights into how structural modifications impact biological activity. For instance:
- Substituent Variability : The presence of electron-withdrawing groups, such as difluoromethoxy, enhances the compound's potency against specific biological targets.
- Ring Modifications : Alterations in the pyrrolidine ring can significantly affect the compound's binding affinity to target proteins, influencing its efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : A study demonstrated that similar pyrrolidine derivatives inhibited cell viability in various cancer cell lines, suggesting potential applications in oncology .
- Anti-inflammatory Mechanisms : Research indicated that certain derivatives effectively inhibited leukotriene B4 production, which is implicated in inflammatory diseases .
- Antimicrobial Efficacy : A series of experiments showed that related compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell growth in cancer lines | |
| Anti-inflammatory | Reduction of leukotriene B4 levels | |
| Antimicrobial | Effective against multiple bacterial strains |
Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Difluoromethoxy Group | Increases potency against cancer cells |
| Pyrrolidine Ring Modifications | Alters binding affinity to target proteins |
Q & A
Q. What are the common synthetic routes for Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate?
The compound is typically synthesized via multi-step protocols involving pyrrolidine scaffolds and difluoromethoxy-substituted aromatic precursors. For example:
- Multi-component reactions : A three-component strategy using aniline derivatives, diethyl acetylenedicarboxylate, and aldehydes (e.g., 4-anisaldehyde) can yield structurally analogous pyrrolidinones .
- Stepwise functionalization : Starting from ethyl pyrrolidine-3-carboxylate derivatives, the difluoromethoxy phenyl group is introduced via nucleophilic substitution or coupling reactions. Similar methods are described in patents using (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride and fluorinated benzaldehydes .
- Purification : Silica gel chromatography is commonly employed for isolation, with yields ranging from 21% to 72% depending on substituent reactivity .
Q. How is the compound characterized using spectroscopic and analytical methods?
- 1H/13C NMR : The difluoromethoxy group (δ ~6.7–7.3 ppm for aromatic protons) and pyrrolidine ring protons (δ ~3.7 ppm for methylene groups) are key diagnostic signals. Substituent effects on chemical shifts are critical for confirming regiochemistry .
- LCMS/ESIMS : Molecular ion peaks (e.g., m/z 328.2 [M+1]) and fragmentation patterns validate the molecular formula and purity (>95%) .
- HPLC : Used to assess purity (>98% in optimized syntheses), with retention times compared to standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Palladium or copper catalysts enhance coupling efficiency for difluoromethoxy aryl groups, as seen in pyridine-based analogs .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMA) improve solubility of intermediates, while elevated temperatures (80–100°C) accelerate cyclization .
- Purification : Gradient elution in silica chromatography resolves diastereomers or regioisomers, particularly for stereochemically complex pyrrolidine derivatives .
Q. What computational methods are used to predict the compound’s reactivity and stability?
- DFT studies : Density functional theory (e.g., B3LYP/6-31G*) calculates electronic properties (HOMO-LUMO gaps, charge distribution) to explain regioselectivity in multi-component reactions .
- Molecular docking : Models interactions with biological targets (e.g., enzymes), leveraging the difluoromethoxy group’s electronegativity and steric profile to predict binding affinity .
Q. How do structural analogs with varying substituents affect biological activity?
- Difluoromethoxy vs. trifluoromethyl : The difluoromethoxy group enhances metabolic stability compared to trifluoromethyl analogs, as observed in pesticidal pyrimidinamine derivatives .
- Pyrrolidine ring modifications : Ethyl ester substituents at position 3 improve membrane permeability, while 4-aryl groups modulate target selectivity in kinase inhibitors .
Q. How are contradictions in synthetic yields resolved across studies?
- Byproduct analysis : Low yields (e.g., 21%) may stem from competing pathways (e.g., over-oxidation). LCMS traces and 2D NMR (COSY, HSQC) identify side products like dehydrated intermediates .
- Scale-dependent effects : Milligram-scale reactions often report lower yields due to inefficient mixing; batch reactors or flow chemistry improve reproducibility at larger scales .
Methodological Notes
- Stereochemical control : Chiral HPLC or enzymatic resolution is required for enantiopure synthesis, as racemization occurs during esterification steps .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the ester moiety, guiding storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
